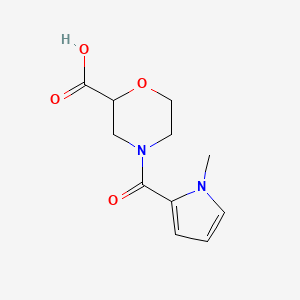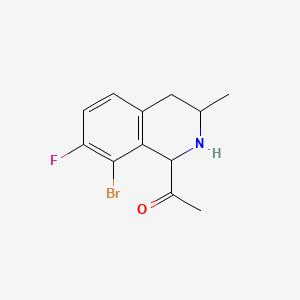
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This particular compound features a bromine and fluorine substituent, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a tetrahydroisoquinoline derivative, followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to increase the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, potentially modulating biological pathways involved in various physiological processes.
Comparación Con Compuestos Similares
- 1-(8-Bromo-7-fluoro-3-methylisoquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one
Uniqueness: The unique combination of bromine and fluorine substituents in 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13BrFNO |
|---|---|
Peso molecular |
286.14 g/mol |
Nombre IUPAC |
1-(8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13BrFNO/c1-6-5-8-3-4-9(14)11(13)10(8)12(15-6)7(2)16/h3-4,6,12,15H,5H2,1-2H3 |
Clave InChI |
MZUTXTCOXVCQIA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(N1)C(=O)C)C(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


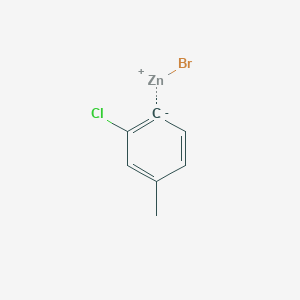
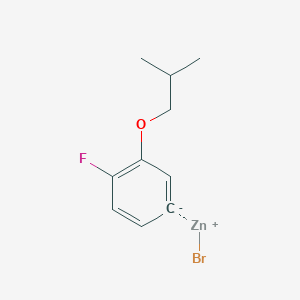
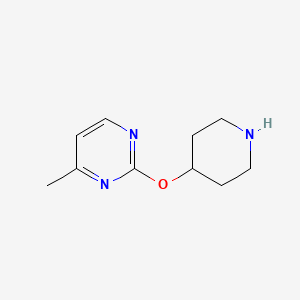
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
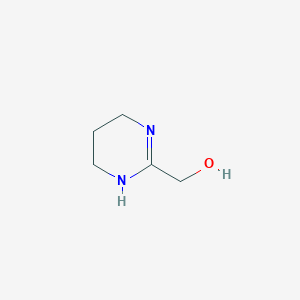

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
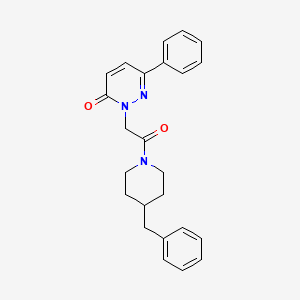
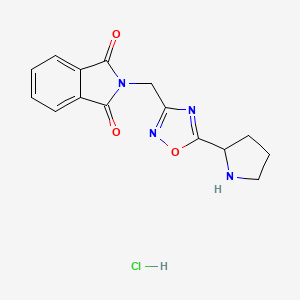
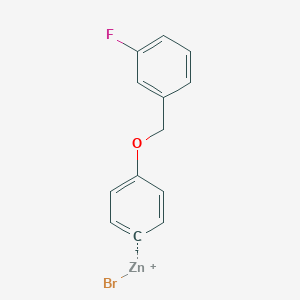
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
